4,4-Dimethoxy-3-methyl-but-1-yn-3-ol

Description

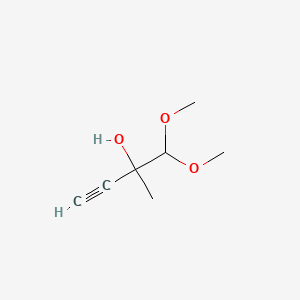

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1,1-dimethoxy-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C7H12O3/c1-5-7(2,8)6(9-3)10-4/h1,6,8H,2-4H3 |

InChI Key |

KZMCPAWWLSKKRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)(C(OC)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethoxy 3 Methyl but 1 Yn 3 Ol

Retrosynthetic Analysis and Key Disconnection Strategies for 4,4-Dimethoxy-3-methyl-but-1-yn-3-ol

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection points corresponding to the key bond formations in the forward synthesis.

The most logical disconnections are:

C-C Bond Disconnection (Alkynylation): The bond between the tertiary carbon (C3) and the alkyne group is a prime candidate for disconnection. This approach simplifies the target molecule into a ketone precursor and an acetylene (B1199291) nucleophile. This strategy is one of the most fundamental methods for preparing propargylic alcohols. thieme-connect.de

C-O Bond Disconnection (Acetalization): The two C-O bonds of the dimethyl acetal (B89532) group can be disconnected. This leads back to a diketone-like precursor, which can be formed from simpler starting materials.

Following these disconnection strategies, a plausible retrosynthetic pathway for this compound is outlined below:

Step 1: Alkynylation Disconnection. The target molecule can be disconnected at the C3-alkyne bond. This reveals methylglyoxal-dimethylacetal (also known as 1,1-dimethoxy-2-propanone) as the electrophilic ketone precursor and an acetylide anion as the nucleophile.

Step 2: Acetalization Disconnection. The precursor, methylglyoxal-dimethylacetal, can be further simplified by disconnecting the acetal group. This leads back to methylglyoxal (B44143) and methanol (B129727), which are the ultimate starting materials for this fragment.

This analysis suggests a forward synthesis involving the acid-catalyzed acetalization of methylglyoxal with methanol to form the key ketone intermediate, followed by the nucleophilic addition of an acetylide to the ketone's carbonyl group. A documented synthesis route confirms this strategy, where potassium acetylide is generated in situ from potassium and acetylene in liquid ammonia (B1221849) and then reacted with methylglyoxal-dimethylacetal. prepchem.com

Catalytic Approaches in the Construction of the this compound Framework

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the this compound framework benefits significantly from various catalytic approaches.

The addition of a terminal alkyne to a ketone is a powerful method for forming the tertiary propargylic alcohol moiety. thieme-connect.de While stoichiometric organometallic reagents (like Grignard or organolithium reagents) can be used, catalytic methods are often preferred. ucl.ac.uk Transition metals like zinc, copper, gold, and ruthenium are known to catalyze the activation of the alkyne C-H bond, facilitating its addition to carbonyls. ucl.ac.ukcapes.gov.brresearchgate.net

For the synthesis of tertiary alcohols like this compound, a zinc-catalyzed approach is particularly effective. In this method, a zinc acetylide can be generated catalytically in the presence of a Lewis acid such as TMSOTf, which then adds to the ketone. ucl.ac.ukorganic-chemistry.org Other transition metals can also be employed to facilitate propargylic substitution reactions, further highlighting their versatility in functionalizing propargylic alcohols. researchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems for Propargylic Alcohol Synthesis

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Zn(OTf)₂ / Amine | Aldehydes, Terminal Alkynes | Generates zinc acetylide in situ for addition. organic-chemistry.org |

| In(III) / BINOL | Aldehydes, Terminal Alkynes | "Bifunctional character" activates both substrates for asymmetric synthesis. organic-chemistry.org |

| Ti(O-i-Pr)₄ / BINOL | Aldehydes, Alkynylzinc reagents | Effective for generating chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org |

| Gold (Au) Catalysts | Propargylic Alcohols | Catalyzes isomerization and rearrangement reactions. ucl.ac.uk |

The dimethyl acetal group in this compound serves as a protecting group for a carbonyl functionality. The formation of acetals is typically achieved through the acid-catalyzed reaction of a ketone or aldehyde with an excess of alcohol. wikipedia.orglibretexts.org

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by an alcohol molecule to form a hemiacetal intermediate. wikipedia.orglibretexts.org

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form an oxonium ion. wikipedia.org

Attack by a second alcohol molecule on the oxonium ion.

Deprotonation to yield the final acetal product. libretexts.org

To drive the reaction equilibrium towards the acetal, the water produced as a byproduct must be removed, often through azeotropic distillation with a Dean-Stark trap or by using desiccants. wikipedia.org A variety of acid catalysts can be employed, including protic acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate. acs.orgorganic-chemistry.org

The C3 carbon in this compound is a stereocenter. Therefore, the development of stereoselective catalysts is crucial for producing enantiomerically pure forms of this compound. The asymmetric addition of alkynes to prochiral ketones is a significant challenge due to steric hindrance and the difficulty of enantiofacial differentiation. researchgate.net

Significant progress has been made in developing chiral catalysts for the asymmetric alkynylation of carbonyl compounds. researchgate.net These catalysts typically consist of a transition metal center coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal, which directs the approach of the nucleophile (the alkyne) to one face of the ketone, resulting in the preferential formation of one enantiomer.

Examples of successful catalyst systems include:

Titanium-based catalysts: Combinations of Ti(O-i-Pr)₄ with chiral diol ligands like BINOL have proven effective for the enantioselective addition of alkynylzinc reagents to aldehydes and ketones. organic-chemistry.orgresearchgate.net

Zinc-based catalysts: Chiral amino alcohols and Schiff-base ligands can be used with zinc reagents to achieve high enantioselectivity in the synthesis of tertiary propargylic alcohols. organic-chemistry.org

Ruthenium-based catalysts: Chiral Ru-bis(oxazolinyl)phenyl (Ru-Phebox) complexes can catalyze the direct asymmetric alkynylation of aldehydes with excellent enantioselectivities. acs.org

Copper-based catalysts: Chiral P,N ligands and BINOL-derived ligands have been used with copper catalysts for enantioselective alkynylation reactions. nih.govacs.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Building upon the development of stereoselective catalysts, practical methods for the synthesis of specific enantiomers of this compound can be devised. The primary strategy involves the use of chiral auxiliaries or chiral ligands to control the stereochemical outcome of the key alkyne addition step.

Asymmetric synthesis can be achieved by employing either stoichiometric chiral auxiliaries or catalytic amounts of chiral ligands.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For instance, a chiral sulfoxide (B87167) group can be attached to the ketone precursor, which then directs the facial selectivity of the alkynyl addition. nih.gov After the reaction, the auxiliary can be removed to yield the enantiomerically enriched tertiary alcohol. wikipedia.orgnih.gov Evans' oxazolidinone auxiliaries are another prominent class used to control stereochemistry in various reactions, including aldol (B89426) and alkylation reactions. wikipedia.org

Chiral Ligands: The use of catalytic amounts of a chiral ligand in conjunction with a metal is a more atom-economical approach. The ligand and metal form a chiral catalyst complex that facilitates the enantioselective transformation. researchgate.net A wide variety of chiral ligands have been developed for the asymmetric alkynylation of carbonyls.

Table 2: Examples of Chiral Ligands for Asymmetric Alkynylation

| Ligand Type | Metal | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| BINOL | Ti(IV), In(III) | Aldehydes, Ketones | Often >90% organic-chemistry.orgresearchgate.net |

| N-methylephedrine | Zn(II) | Aldehydes | Up to 99% organic-chemistry.org |

| Schiff-base amino alcohols | Zn(II) | Aromatic Ketones | High ee reported organic-chemistry.org |

| (S)-SEGPHOS | Cu(I) | Aldehydes | Up to 88% er nih.gov |

| PyBox | Cu(I) | Amide-derived iminium ions | Moderate to good chemrxiv.org |

The choice of ligand and metal is critical and must be optimized for the specific substrate, in this case, methylglyoxal-dimethylacetal, to achieve high yield and enantioselectivity for the synthesis of a single enantiomer of this compound.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Achieving diastereoselective control in the synthesis of this compound from achiral precursors necessitates the introduction of a chiral influence during the carbon-carbon bond-forming alkynylation reaction. This can be accomplished primarily through the use of chiral auxiliaries or chiral reagents and catalysts.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to guide the stereochemical outcome of the reaction. york.ac.uksigmaaldrich.com In the context of synthesizing the target molecule, an auxiliary could be attached to the terminal alkyne. The auxiliary imposes facial selectivity by sterically blocking one face of the nucleophile, leading to a preferential attack on the ketone from the less hindered direction. After the reaction, the auxiliary is cleaved to yield the enantioenriched tertiary alcohol and can often be recovered for reuse. york.ac.uk

Reagent-controlled diastereoselection employs chiral ligands complexed to the metal acetylide, which modifies the reactivity and steric environment of the nucleophile. For the synthesis of tertiary propargylic alcohols, various catalytic systems have been developed. For instance, Schiff-base amino alcohols derived from L-phenylglycine have proven to be effective ligands in the enantioselective addition of phenylacetylene (B144264) to aromatic ketones. organic-chemistry.org Similarly, the combination of inexpensive BINOL with Ti(OiPr)₄ catalyzes the reaction of alkynylzinc reagents with a broad range of aldehydes to generate chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org While these examples involve aldehydes, the principles can be extended to ketones like methylglyoxal dimethyl acetal, although the increased steric bulk of the ketone often results in lower reactivity and selectivity.

The table below summarizes representative methods for the asymmetric alkynylation of carbonyl compounds to produce chiral tertiary propargylic alcohols, which could be adapted for the synthesis of this compound.

| Catalyst/Ligand System | Carbonyl Substrate | Alkyne Substrate | Yield (%) | ee (%) |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Aldehydes | Terminal Alkynes | High | High |

| In(III) / BINOL | Aldehydes | Terminal Alkynes | High | up to 99 |

| Schiff-base amino alcohol / Zn(Et)₂ | Aromatic Ketones | Phenylacetylene | High | High |

| Ipc₂B-reagent | α,β-acetylenic ketones | Allylborane | - | 75 |

Table 1: Examples of Catalyst Systems for Asymmetric Synthesis of Propargylic Alcohols. organic-chemistry.orgyork.ac.uk

Kinetic and Dynamic Kinetic Resolution Strategies

Resolution strategies provide an alternative pathway to obtaining enantiomerically pure this compound from a racemic mixture.

Kinetic Resolution (KR) involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a slower-reacting, enantioenriched starting material from the faster-forming product. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. Several methods have been successfully applied to the kinetic resolution of tertiary propargylic alcohols. These include:

NHC-Catalyzed Acylation: N-Heterocyclic carbenes (NHCs) have been used to catalyze the kinetic resolution of acyclic tertiary propargylic alcohols with high selectivity factors. acs.orgacs.orgsemanticscholar.org

Cu-H-Catalyzed Silylation: A non-enzymatic kinetic resolution using a copper-hydride catalyst and a hydrosilane as the resolving agent has been shown to be effective for a broad range of tertiary propargylic alcohols. researchgate.netresearchgate.net

Palladium-Catalyzed Carboxylation: A highly efficient kinetic resolution of tertiary propargylic alcohols has been achieved through a palladium-catalyzed reaction involving carbon monoxide. rsc.org

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by combining the enantioselective reaction with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. This process requires a racemization catalyst that is compatible with the resolution conditions. For alcohols, ruthenium complexes are often used for racemization in conjunction with an enzyme (e.g., a lipase) for the resolution step. mdpi.com While highly effective for secondary alcohols, the development of DKR processes for tertiary alcohols remains a significant challenge due to the difficulty in racemizing the sterically hindered stereocenter without causing side reactions. researchgate.netrsc.org

| Resolution Method | Catalyst/Enzyme | Resolving Agent | Selectivity (s) | Outcome |

| NHC-Catalyzed Acylation | Chiral NHC Precursor | Aldehyde | up to 726 | Enantioenriched alcohol and ester |

| Cu-H-Catalyzed Silylation | MesCu/(R,R)-Ph-BPE | Hydrosilane | up to 207 | Enantioenriched alcohol and silyl (B83357) ether |

| Pd-Catalyzed Carboxylation | Pd(dba)₂ / Chiral Ligand | CO | up to 216 | Enantioenriched alcohol and carbonate |

| Enzymatic Acylation (KR) | Lipase (e.g., Novozym 435) | Acyl Donor | Variable | Enantioenriched alcohol and ester |

Table 2: Examples of Kinetic Resolution Methods for Tertiary Propargylic Alcohols. acs.orgresearchgate.netrsc.org

Emerging Sustainable and Green Chemistry Approaches in its Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and green methodologies. For the synthesis of this compound, several emerging approaches can be considered to improve the environmental footprint and efficiency of the process.

Flow Chemistry and Continuous Reactor Systems

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents like organometallics, and the potential for straightforward scaling-up. rsc.org The synthesis of propargylic alcohols has been successfully adapted to flow systems. For example, the generation of Grignard reagents and their subsequent reaction with carbonyls has been demonstrated in falling film microreactors. rsc.org A continuous flow methodology has also been developed for the CO₂ coupling to tertiary propargylic alcohols, showcasing the high space-time yields and improved process control achievable with these systems. rsc.org The synthesis of this compound could be envisioned in a continuous reactor, potentially using an immobilized base or catalyst in a packed-bed configuration to facilitate product purification and catalyst recycling.

Biocatalytic and Chemoenzymatic Pathways (if applicable)

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with exceptional selectivity under mild, environmentally benign conditions. nih.govnih.govresearchgate.net While the direct enzymatic synthesis of chiral tertiary alcohols is challenging, biocatalysis can be integrated into the synthesis of this compound in several ways. researchgate.netrsc.org

As discussed in section 2.3.3, lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation. rsc.org This represents a key chemoenzymatic approach, where a chemical synthesis produces the racemic alcohol, which is then resolved using an enzymatic step. beilstein-journals.org Another potential biocatalytic route could involve the asymmetric reduction of the corresponding ynone precursor, 1,1-dimethoxy-2-methylbut-3-yn-2-one, using a ketoreductase (KRED) enzyme. However, this would require a different synthetic pathway to access the ynone starting material.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and reduced byproduct formation compared to conventional heating. anton-paar.comnih.gov The mechanism involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and efficient internal heating. anton-paar.com

The alkynylation of ketones is a reaction that can benefit from microwave irradiation. organic-chemistry.org The high temperatures and pressures achievable in sealed microwave reactors can overcome the activation barriers of sterically demanding reactions, such as the formation of tertiary alcohols. nih.govnsf.gov Applying microwave heating to the reaction between a metal acetylide and methylglyoxal dimethyl acetal could significantly shorten the reaction time required to form this compound, making it a more efficient process. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scope

The choice of a synthetic route for producing enantiomerically enriched this compound depends on the desired scale, purity requirements, and available resources. Each of the discussed methodologies possesses distinct advantages and limitations.

| Synthetic Strategy | Efficiency | Selectivity | Scope & Limitations |

| Diastereoselective Synthesis | Moderate to high yields. Reaction times can be long. | Can achieve high d.r. and e.e. (>99%). | Highly dependent on the specific catalyst/auxiliary and substrate combination. Development of a new system can be time-consuming. Can be expensive due to chiral ligands/auxiliaries. |

| Kinetic Resolution (KR) | Maximum theoretical yield of 50% for one enantiomer. | Excellent enantioselectivity (e.e. >99%) is often achievable for the recovered starting material. Selectivity factors (s) can be very high. | Inherently inefficient in terms of atom economy due to the 50% yield limit. Requires separation of the product from the unreacted starting material. |

| Dynamic Kinetic Resolution (DKR) | Theoretical yield of 100%. | Can provide high d.r. and e.e. | Technically challenging. Requires a racemization catalyst that is compatible with the resolution catalyst and conditions. Less developed for tertiary alcohols compared to secondary ones. |

| Flow Chemistry | High throughput and space-time yields. Can run for extended periods. | Selectivity is dependent on the chosen chemical reaction; flow conditions can sometimes improve selectivity through precise control. | Requires specialized equipment (pumps, reactors). Initial setup cost can be high. Clogging can be an issue with heterogeneous mixtures. |

| Biocatalysis/ Chemoenzymatic | Generally high yields under mild conditions. | Often exhibits nearly perfect enantioselectivity (>99% e.e.). | Limited to reactions for which suitable enzymes exist. Substrate scope can be narrow. Enzyme stability and cost can be limiting factors. |

| Microwave-Assisted Synthesis | Significant reduction in reaction times (minutes vs. hours). Often improves yields. | Can sometimes improve selectivity by minimizing byproduct formation. | Primarily a tool for accelerating reactions, not for inducing stereoselectivity on its own. Scalability can be a concern for some microwave reactors. |

Table 3: Comparative Analysis of Advanced Synthetic Routes.

Chemical Reactivity and Mechanistic Profiles of 4,4 Dimethoxy 3 Methyl but 1 Yn 3 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a site of high electron density and is susceptible to a wide range of transformations, including additions, couplings, and cycloadditions.

Hydrofunctionalization reactions involve the addition of an H-X moiety across the carbon-carbon triple bond. For a terminal alkyne like 4,4-Dimethoxy-3-methyl-but-1-yn-3-ol, these reactions are often highly regioselective.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, with gold catalysts being particularly effective for propargylic alcohols. organic-chemistry.orgnih.gov In gold-catalyzed hydroamination with anilines, propargylic alcohols react with complete regioselectivity to yield 3-hydroxyimines. nih.gov The hydroxyl group of the substrate is believed to play a crucial role in accelerating the reaction. ucl.ac.uk These intermediates can be subsequently reduced to form syn-1,3-amino alcohols or hydrolyzed to produce 3-hydroxyketones. organic-chemistry.org

Hydroboration: The hydroboration-oxidation of terminal alkynes is a well-established method for the anti-Markovnikov addition of water across the triple bond, ultimately yielding an aldehyde. chemistrysteps.com The reaction proceeds through the syn-addition of a borane reagent across the alkyne, where the boron atom adds to the terminal, less sterically hindered carbon. chemistrysteps.comorganic-chemistry.org Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, forming an enol intermediate that tautomerizes to the more stable aldehyde. chemistrysteps.com For propargyl alcohols, regioselective trans-carboboration has also been achieved, where the newly introduced carbon substituent is placed distal to the -OH group. nih.gov Given the steric hindrance around the tertiary alcohol in this compound, sterically demanding boranes like disiamylborane or 9-BBN would be preferred to prevent double addition. masterorganicchemistry.com

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a direct, atom-economical route to vinylsilanes. scientificspectator.com Ruthenium complexes such as [Cp*Ru(MeCN)₃]PF₆ are effective catalysts for this transformation, particularly for terminal alkynes. nih.govnih.gov The reaction with terminal alkynes typically proceeds via a trans-addition mechanism, affording α-vinylsilane products with good regioselectivity. nih.govnih.gov The reaction is tolerant of a variety of functional groups, including free alcohols. For propargylic alcohols, the hydrosilylation often occurs such that the silyl (B83357) group is positioned distal to the hydroxyl functionality.

| Reaction | Typical Reagents | Intermediate Product | Final Product | Regioselectivity |

|---|---|---|---|---|

| Hydroamination | Aniline (B41778), Gold Catalyst | 3-Hydroxyimine | 1,3-Amino Alcohol or 3-Hydroxyketone | Markovnikov (N on internal C) |

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol | Aldehyde | Anti-Markovnikov (OH on terminal C) |

| Hydrosilylation | R₃SiH, Ru Catalyst | α-Vinylsilane | α-Vinylsilane | α-addition (Si on terminal C) |

The acidic proton of the terminal alkyne allows it to readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This reaction is a cross-coupling method to form C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide. thieme-connect.com It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. thieme-connect.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. thieme-connect.com As a terminal alkyne, this compound is a suitable substrate for this transformation, allowing for the introduction of various aryl or vinyl substituents at the terminal position.

Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click reaction," a class of reactions known for their high yield, simplicity, and wide scope. organic-chemistry.org This reaction joins a terminal alkyne with an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The reaction is often conducted under mild, aqueous conditions. organic-chemistry.org The terminal alkyne of this compound makes it an ideal partner for CuAAC reactions. It is noteworthy that under certain conditions, such as higher temperatures, Cu(I) catalysts can also promote the homo-coupling of terminal alkynes, a potential side reaction. nih.gov

| Reaction | Catalyst System | Reagents | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) | Aryl/Vinyl Halide, Amine Base (e.g., Et₃N) | Disubstituted Alkyne |

| Click Chemistry (CuAAC) | Cu(I) source (e.g., CuSO₄ + sodium ascorbate) | Organic Azide (R-N₃) | 1,2,3-Triazole |

The π-system of the alkyne can participate as a 2π-electron component in various cycloaddition reactions to construct cyclic structures.

[2+2+2] Cycloadditions: This type of reaction provides access to polysubstituted six-membered rings, often by the transition-metal-catalyzed co-trimerization of three alkyne units. studylib.net While specific studies on this compound are not documented, its terminal alkyne moiety could potentially participate as one of the components in such a reaction to build complex cyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative. wikipedia.orgorganic-chemistry.org Alkynes can serve as dienophiles. organic-chemistry.org The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com While this compound lacks strong electron-withdrawing groups, Diels-Alder reactions utilizing tertiary propargylic alcohols as dienophiles have been successfully employed, particularly with cyclic oxygenated dienes, to construct highly substituted biaryl compounds. acs.org

The alkyne moiety can undergo both oxidation, leading to cleavage or functionalization, and reduction to either an alkene or an alkane.

Oxidation: Terminal alkynes can be oxidized under various conditions. Strong oxidative cleavage with reagents like ozone (O₃) or potassium permanganate (KMnO₄) results in the scission of the triple bond to form a carboxylic acid and carbon dioxide. libretexts.org Milder oxidation of propargylic alcohols can lead to different outcomes. For instance, palladium-catalyzed oxidative carbonylation of terminal alkynes with alcohols yields 2-alkynoate esters. nih.gov Additionally, tertiary propargylic alcohols can undergo an oxidative rearrangement mediated by peroxy acids (like m-CPBA) to form tetrasubstituted alkenes bearing a carboxylic acid substituent. thieme-connect.com

Reduction: The reduction of the alkyne in this compound can be controlled to produce different products.

Complete Reduction to Alkane: Catalytic hydrogenation using H₂ gas with a platinum, palladium, or nickel catalyst will reduce the alkyne completely to the corresponding alkane. libretexts.orgyoutube.com

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), hydrogenation can be stopped at the alkene stage, yielding the cis-alkene stereoselectively via syn-addition. youtube.comyoutube.com

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849), reduces the alkyne to a trans-alkene via an anti-addition mechanism. libretexts.orgmasterorganicchemistry.com

Transformations of the Tertiary Alcohol Functionality

The tertiary alcohol in this compound presents its own set of potential transformations, although it is generally less reactive than primary or secondary alcohols.

Oxidation: Tertiary alcohols are generally resistant to oxidation by common oxidizing agents because they lack a hydrogen atom on the carbinol carbon, meaning oxidation cannot occur without C-C bond cleavage. nih.gov However, the specific class of propargylic alcohols can be oxidized to the corresponding α,β-unsaturated alkynones. organic-chemistry.org Practical methods for this transformation include aerobic oxidation using catalytic systems like Fe(NO₃)₃·9H₂O/TEMPO/NaCl. organic-chemistry.org Electrochemical oxidation protocols have also been developed for sensitive propargylic alcohols. osti.gov

Reduction: The direct reduction of a tertiary alcohol to an alkane is not a trivial process, as the hydroxyl group is a poor leaving group. libretexts.org A common strategy involves a two-step sequence: first, the hydroxyl group is converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride. Second, the tosylate is displaced by a hydride ion from a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an Sₙ2 reaction, resulting in the net deoxygenation of the alcohol to form the alkane. libretexts.orgorganic-chemistry.org

Esterification, Etherification, and Carbonyl-Protecting Group Manipulations

The tertiary alcohol functionality of this compound is the primary site for esterification and etherification reactions. However, the steric hindrance imposed by the adjacent methyl and dimethoxymethyl groups, as well as the tertiary nature of the alcohol, significantly influences the reaction conditions required.

Esterification: Direct esterification with carboxylic acids under standard Fischer conditions (acid catalysis) is often inefficient for tertiary alcohols due to their propensity to undergo elimination (dehydration) under strong acid and heat. More effective methods involve the activation of the carboxylic acid. Reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the formation of esters from carboxylic acids and alcohols under mild conditions researchgate.net. In the context of this compound, such methods would be preferable to avoid degradation of the starting material. The reaction would proceed via an activated acyl intermediate, which is then susceptible to nucleophilic attack by the tertiary alcohol.

Etherification: Similar to esterification, the synthesis of ethers from this tertiary alcohol requires conditions that circumvent carbocation formation and subsequent elimination. The Williamson ether synthesis, which typically involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be challenging due to the steric hindrance around the hydroxyl group, which impedes the approach of the electrophile.

Carbonyl-Protecting Group Manipulations: The term "carbonyl-protecting group manipulations" in the context of this molecule primarily refers to the stability and reactivity of its inherent dimethoxy acetal (B89532) group in the presence of reactions targeting the alcohol. The acetal is stable under basic and neutral conditions, allowing for the protection of the hydroxyl group (e.g., as a silyl ether) or its conversion to an ester without affecting the acetal moiety organic-chemistry.org. This orthogonality is a key feature in multi-step syntheses.

| Reaction Type | Typical Reagents | Key Mechanistic Feature | Applicability to Target Compound |

|---|---|---|---|

| Esterification | Carboxylic Acid, DMTMM, N-methylmorpholine | Activation of carboxylic acid to prevent strong acid use researchgate.net. | High; avoids elimination side reactions. |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide | SN2 reaction of the corresponding alkoxide. | Low to moderate; significant steric hindrance may lower yields. |

Elimination Reactions to Form Unsaturated Systems

The tertiary alcohol in this compound is prone to elimination reactions (dehydration) under acidic conditions. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This carbocation is resonance-stabilized by the adjacent alkyne. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. Given the structure of the molecule, elimination would result in the formation of a conjugated enyne system, specifically 4,4-dimethoxy-3-methyl-but-1-en-3-yne.

The mechanism is typically E1, proceeding through the aforementioned carbocation intermediate. The stability of this tertiary, resonance-stabilized carbocation facilitates the reaction.

Nucleophilic Substitution Reactions at the Alcoholic Carbon

Nucleophilic substitution at the tertiary alcoholic carbon of this compound is challenging but feasible under specific conditions. Due to significant steric hindrance, an SN2 mechanism is highly disfavored. Therefore, substitution reactions proceed almost exclusively through an SN1 pathway jackwestin.com.

The SN1 mechanism involves the following steps:

Protonation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group, transforming it into an excellent leaving group (-OH₂⁺) libretexts.org.

Formation of a Carbocation: The protonated alcohol dissociates, forming water and a tertiary carbocation. The stability of this intermediate is crucial for the reaction to proceed jackwestin.com.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which is a key consideration if the carbon were chiral.

Common reagents for this transformation include concentrated hydrogen halides (e.g., HBr, HCl), which provide both the acid catalyst and the nucleophile (Br⁻, Cl⁻) libretexts.org. The reactivity order of hydrogen halides is HI > HBr > HCl libretexts.org. Such reactions would convert the tertiary alcohol into the corresponding tertiary alkyl halide. It is important to note that the strongly acidic conditions required for SN1 reactions could also lead to the competing E1 elimination reaction.

| Reaction Type | Mechanism | Required Conditions | Potential Product |

|---|---|---|---|

| Elimination (Dehydration) | E1 | Strong acid, heat | 4,4-dimethoxy-3-methyl-but-1-en-3-yne |

| Nucleophilic Substitution | SN1 | Strong acid, strong nucleophile (e.g., HBr) libretexts.org | 3-Bromo-4,4-dimethoxy-3-methyl-but-1-yne |

Reactivity of the Dimethoxy Acetal Group

The dimethoxy acetal is a key functional group in this compound, primarily serving as a protecting group for a carbonyl functionality. Its reactivity is characterized by stability towards bases and nucleophiles and lability under acidic conditions organic-chemistry.org.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Hydrolysis: The deprotection of the dimethoxy acetal to reveal the parent carbonyl compound occurs via acid-catalyzed hydrolysis rsc.org. The mechanism involves:

Protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst.

Cleavage of the carbon-oxygen bond, resulting in the departure of a molecule of methanol (B129727) and the formation of a resonance-stabilized oxonium ion.

Nucleophilic attack by a water molecule on the carbocationic center of the oxonium ion.

Deprotonation of the resulting intermediate to yield a hemiacetal.

The hemiacetal then undergoes a similar acid-catalyzed process of protonation on the remaining methoxy group, elimination of a second methanol molecule, and deprotonation to yield the final ketone product and two equivalents of methanol.

Transacetalization: This process is mechanistically similar to hydrolysis but occurs in the presence of an alcohol instead of water. The attacking nucleophile is an alcohol molecule, leading to the exchange of the methoxy groups for other alkoxy groups. This reaction is often performed in the presence of a large excess of the new alcohol to drive the equilibrium toward the desired new acetal organic-chemistry.org.

Reactions with Nucleophiles and Electrophiles at the Acetal Center

The acetal group is generally unreactive toward nucleophiles and bases. The carbon atom of the acetal is not electrophilic enough to react with nucleophiles directly. Its reactivity is almost exclusively defined by its interaction with electrophiles, specifically protons or Lewis acids, which activate the group for cleavage as described above. Therefore, under basic or nucleophilic conditions used to modify other parts of the molecule (like the alcohol or alkyne), the acetal group remains intact total-synthesis.com.

Cascade, Pericyclic, and Rearrangement Reactions Involving the Molecular Framework

There is a lack of published research detailing the involvement of this compound in cascade, pericyclic, or rearrangement reactions. Cascade reactions, which involve a series of intramolecular transformations, often lead to the rapid construction of complex molecular architectures from simple precursors. Similarly, pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, are powerful tools for stereospecific bond formation. The potential of the propargyl alcohol and dimethoxy acetal functionalities within this compound to participate in such concerted or sequential reaction pathways has not been investigated in the available literature.

Chemo-, Regio-, and Stereoselectivity in the Functionalization of this compound

A critical aspect of synthetic chemistry is the ability to control the selectivity of a reaction. For a molecule such as this compound, which possesses multiple reactive sites—namely the hydroxyl group, the alkyne, and the acetal—understanding the chemo-, regio-, and stereoselectivity of its functionalization is paramount for its effective use in synthesis. However, the scientific literature does not provide specific studies that delineate the selective reactivity of these functional groups under various reaction conditions. Consequently, a detailed analysis of how different reagents and catalysts direct the outcome of reactions at specific sites within the molecule cannot be provided.

Elucidation of Reaction Mechanisms Through Kinetic, Isotopic Labeling, and Trapping Studies

The elucidation of reaction mechanisms provides fundamental insights into how chemical transformations occur. Techniques such as kinetic studies, isotopic labeling, and the trapping of reactive intermediates are instrumental in mapping out the energetic landscape and the step-by-step pathway of a reaction. A thorough search of scientific databases reveals no such mechanistic studies have been conducted on reactions involving this compound. Therefore, a data-driven discussion on the mechanistic intricacies of its reactivity is not possible at this time.

Strategic Applications of 4,4 Dimethoxy 3 Methyl but 1 Yn 3 Ol As a Synthetic Intermediate

Building Block for the Synthesis of Complex Natural Products and Bioactive Molecules

The strategic importance of 4,4-dimethoxy-3-methyl-but-1-yn-3-ol is evident in its use as a precursor for constructing intricate natural products and biologically active molecules. nih.gov The presence of multiple functional groups allows for sequential and controlled modifications, which is crucial for assembling complex molecular architectures. Organic synthesis often draws inspiration from natural products, which exhibit vast structural diversity and are frequently found in only minuscule amounts. nih.gov The development of efficient synthetic routes to these molecules is essential for their study and potential therapeutic applications.

For instance, the synthesis of complex molecules often involves the assembly of smaller, functionalized building blocks. The unique combination of functional groups in this compound makes it an ideal candidate for such synthetic strategies. The terminal alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds and extend the molecular framework. The tertiary alcohol can be used to introduce other functional groups or can be eliminated to form an alkene. The dimethyl acetal (B89532) serves as a protected aldehyde, which can be deprotected at a later stage of the synthesis to reveal a reactive carbonyl group for further elaboration.

Precursor in the Elaboration of Chiral Scaffolds and Stereodefined Products

The generation of structurally diverse and stereochemically complex molecules is a key objective in diversity-oriented synthesis (DOS). souralgroup.com this compound can serve as a starting point for the creation of chiral scaffolds and stereodefined products. Although the molecule itself is achiral, the tertiary alcohol provides a handle for introducing chirality through asymmetric reactions. For example, enzymatic resolution or asymmetric catalysis can be employed to selectively resolve or synthesize one enantiomer of a derivative.

The development of new peptidomimetic scaffolds is a growing area of medicinal chemistry, often utilizing DOS strategies starting from amino acid and sugar derivatives to produce polyfunctional and sp3-rich building blocks. frontiersin.org The 1,3-dithiolane (B1216140) ring is another example of a chemical scaffold that has been incorporated into various therapeutic agents. nih.gov When substituted, this can introduce a chiral center, requiring the separation and characterization of the stereoisomers. nih.gov The synthesis of all four possible stereoisomers of the insect pheromone 4-methylheptan-3-ol highlights the importance of stereochemistry in biological activity. mdpi.com

Role in the Construction of Macrocyclic and Polycyclic Architectures

The construction of macrocyclic and polycyclic structures is a challenging yet important area of organic synthesis, as these motifs are found in many natural products with significant biological activity. The functional groups present in this compound make it a suitable precursor for intramolecular reactions to form cyclic systems.

For example, ring-closing metathesis (RCM) is a powerful tool for the synthesis of benzo-fused bicyclic compounds. willemvanotterlo.co.za A synthetic strategy could involve modifying the butynol (B8639501) derivative to introduce a terminal alkene. Subsequent intramolecular enyne metathesis would then lead to the formation of a macrocyclic or polycyclic diene. This diene could then be further elaborated, for instance, through a Diels-Alder reaction to build additional rings. beilstein-journals.org This approach has been successfully used to generate medicinally relevant diversity in other compound series. beilstein-journals.org The synthesis of longithorone A, a marine natural product, provides an example of using ene-yne metathesis macrocyclization to generate cam.ac.uk-paracyclophanes. nih.gov

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are a broad and important class of molecules with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The functional groups of this compound can be strategically utilized to construct various heterocyclic rings.

The terminal alkyne is a particularly useful functional group for synthesizing heterocycles. For instance, it can undergo cycloaddition reactions with azides to form triazoles or react with various nitrogen-containing nucleophiles to form pyridines, pyrazoles, and other N-heterocycles. nih.govnih.gov The acetal and alcohol functionalities can also participate in cyclization reactions. For example, a related compound, 4,4-dimethoxy-2-butanone, has been shown to react with guanidines to yield pyrimidines. crimsonpublishers.com

Below is a table summarizing some heterocyclic scaffolds and the potential synthetic strategies starting from derivatives of this compound:

| Heterocyclic Scaffold | Potential Synthetic Strategy |

|---|---|

| Triazoles | [3+2] Cycloaddition of the alkyne with an organic azide (B81097) (Huisgen cycloaddition). |

| Pyrazoles | Condensation of the alkyne with hydrazine (B178648) derivatives. |

| Pyridines | Multi-component reactions involving the alkyne and nitrogen sources like ammonia (B1221849) or amines. |

| Quinolines | Reaction of an aniline (B41778) derivative with the alkyne functionality under appropriate conditions. nih.gov |

| Pyrimidines | Reaction of a 1,3-dicarbonyl equivalent derived from the butynol with amidines or guanidines. nih.govcrimsonpublishers.com |

Development of Novel Reagents and Catalytic Ligands from its Derivatives

The structural features of this compound also make it a potential precursor for the development of novel reagents and catalytic ligands. The ability to introduce various functional groups onto this scaffold allows for the tuning of steric and electronic properties, which is crucial for designing effective catalysts and reagents.

For example, the alkyne group can be used to anchor the molecule to a solid support for use in solid-phase synthesis or as a component of a recoverable catalyst. The tertiary alcohol and the latent aldehyde can be transformed into chelating groups capable of binding to metal centers. The development of new metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) as catalysts has shown great promise. nih.gov Derivatives of this compound could potentially be incorporated as building blocks in the synthesis of such porous catalytic materials.

Contribution to Convergent and Diversity-Oriented Synthesis Approaches

Convergent synthesis and diversity-oriented synthesis (DOS) are powerful strategies in modern organic chemistry. cam.ac.uk Convergent synthesis involves the preparation of complex molecules by coupling together several smaller, pre-synthesized fragments. This approach is often more efficient than linear synthesis. This compound, with its multiple functional groups, is an excellent candidate for the preparation of such fragments.

Diversity-oriented synthesis aims to generate libraries of structurally diverse molecules for high-throughput screening to identify new biologically active compounds. nih.gov The butynol derivative can be used as a starting point in a DOS campaign. By systematically varying the reactions performed on its different functional groups, a wide range of molecular scaffolds can be generated from this single precursor. This approach has been successfully applied to functionalize 17-ethynyl-17-hydroxysteroids, leading to a collection of new complex 17-spirosteroids. beilstein-journals.org

Computational and Theoretical Investigations of 4,4 Dimethoxy 3 Methyl but 1 Yn 3 Ol

Conformational Analysis and Potential Energy Surface Mapping

Mapping the potential energy surface (PES) involves calculating the molecule's energy as these dihedral angles are systematically varied. rsc.orgresearchgate.net This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For instance, the rotation around the central C3-C4 bond would reveal conformers analogous to the staggered and eclipsed forms of substituted butanes. lumenlearning.comyoutube.com The staggered conformations, where bulky groups like the methyl, hydroxyl, and dimethoxyacetal moieties are positioned to minimize steric hindrance, are expected to be the most stable. lumenlearning.com The analysis of substituted butanols and cyclohexanes shows that steric bulk and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the methoxy (B1213986) oxygens, would be critical in determining the lowest energy state. wolfram.comyoutube.com

The results of such an analysis can be summarized in a data table showing the relative energies of the principal conformers.

| Conformer | Description of Key Dihedral Angle (HO-C3-C4-H) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti | 180° (Hydroxyl and Acetal-H are anti-periplanar) | 0.00 (Reference) | Minimal steric hindrance |

| Gauche 1 | 60° (Hydroxyl is gauche to Acetal-H) | 0.85 | Potential for intramolecular H-bonding; moderate steric strain |

| Eclipsed 1 | 120° (Hydroxyl eclipsing a methoxy group) | 4.5 | High torsional and steric strain |

| Gauche 2 | 300° (Hydroxyl is gauche to Acetal-H) | 1.10 | Moderate steric strain |

| Eclipsed 2 | 0° (Hydroxyl eclipsing Acetal-H) | 5.2 | Maximum torsional and steric strain |

Electronic Structure, Bonding Characteristics, and Molecular Orbitals

The electronic structure of this compound is defined by the hybridization of its atoms and the nature of its chemical bonds. The two carbon atoms of the ethynyl (B1212043) group (C1 and C2) are sp-hybridized, forming a linear arrangement with a carbon-carbon triple bond. libretexts.org This triple bond consists of one strong sigma (σ) bond and two weaker, mutually perpendicular pi (π) bonds. libretexts.orgyoutube.com The carbon atoms C3 and C4, as well as the methyl carbon, are sp3-hybridized, resulting in a tetrahedral geometry around these centers.

Molecular orbital (MO) theory provides a more detailed picture of the bonding. oregonstate.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. For acetylenic compounds, the HOMO is typically associated with the π-orbitals of the triple bond, making this region susceptible to attack by electrophiles. libretexts.org The LUMO is often the corresponding antibonding π* orbital; adding electrons to this orbital weakens the triple bond. youtube.com

| Bond | Hybridization | Component Bonds | Typical Bond Length (Å) |

|---|---|---|---|

| C1≡C2 | sp-sp | 1 σ, 2 π | ~1.20 |

| C2-C3 | sp-sp³ | 1 σ | ~1.46 |

| C3-C4 | sp³-sp³ | 1 σ | ~1.54 |

| C4-O | sp³-sp³ | 1 σ | ~1.43 |

| C3-O (hydroxyl) | sp³-sp³ | 1 σ | ~1.43 |

Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. nih.govrsc.org For this compound, these calculations can identify the most likely sites for nucleophilic or electrophilic attack, predict acidity, and provide insights into reaction mechanisms. e3s-conferences.org

Key indicators of reactivity that can be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It would highlight the electron-rich regions (negative potential), such as the oxygen atoms and the π-system of the alkyne, as sites for electrophilic attack. Electron-deficient regions (positive potential), like the acidic hydrogen of the hydroxyl group and the terminal alkyne, would be identified as sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and location of the HOMO and LUMO indicate the molecule's ability to donate or accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the polarity of bonds and identifying the most electrophilic and nucleophilic centers.

These calculations can provide mechanistic insights into reactions such as the deprotonation of the alkyne or alcohol, addition reactions across the triple bond, or Lewis acid-catalyzed transformations involving the acetal (B89532) group. nih.gov

| Descriptor | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating ability (nucleophilicity of the π-bond) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 10.7 eV | Suggests moderate kinetic stability |

| Partial Charge on O (hydroxyl) | -0.75 e | Highly nucleophilic and a hydrogen bond acceptor |

| Partial Charge on H (hydroxyl) | +0.45 e | Acidic proton, susceptible to deprotonation by a base |

Transition State Modeling and Reaction Pathway Elucidation

To understand not just if a reaction occurs but how it occurs, computational chemists model the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them. researchgate.net A transition state is a high-energy, transient structure that represents the energy barrier that must be overcome for a reaction to proceed.

For a reaction involving this compound, such as an acid-catalyzed acetal hydrolysis or the addition of a reagent to the alkyne, TS modeling would be performed. youtube.com Computational algorithms are used to locate the exact geometry of the TS, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By mapping the complete reaction coordinate, researchers can elucidate the step-by-step mechanism, determine the rate-limiting step, and understand the factors that control selectivity. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + H₂O |

| Transition State 1 (TS1) | +25.5 | Initial nucleophilic attack on the alkyne |

| Intermediate | +5.3 | Vinyl cation or similar intermediate |

| Transition State 2 (TS2) | +15.8 | Tautomerization step |

| Products | -18.2 | Resulting ketone product |

Solvation Effects and Intermolecular Interactions in Reaction Systems

Reactions are almost always carried out in a solvent, and the solvent can have a profound effect on molecular conformation, stability, and reactivity. This compound possesses both polar functional groups (hydroxyl, acetal) capable of hydrogen bonding and nonpolar regions (methyl, alkyne). The interaction of this molecule with solvent molecules must be considered for accurate theoretical predictions. mdpi.com

Computational models account for solvation in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. These models, such as the Polarizable Continuum Model (PCM), are computationally efficient and capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: One or more solvent molecules are included directly in the calculation. This approach is more computationally intensive but is necessary for modeling specific intermolecular interactions, such as hydrogen bonds between the solute's hydroxyl group and a water or alcohol solvent molecule. mdpi.comyoutube.com

Modeling would show how polar, protic solvents stabilize charged intermediates and transition states, potentially lowering activation energies and altering reaction pathways compared to the gas phase or nonpolar solvents.

| Property | Gas Phase | In Water (PCM) | Interpretation |

|---|---|---|---|

| Dipole Moment | 2.1 D | 3.5 D | Increased polarization in a polar solvent. |

| Activation Energy (Ea) for a polar reaction | 35 kcal/mol | 25 kcal/mol | Polar solvent stabilizes the charged transition state, accelerating the reaction. |

| Relative Energy of Gauche Conformer | +0.85 kcal/mol | +0.60 kcal/mol | Polar solvent can preferentially stabilize conformers with higher dipole moments. |

Development and Validation of Computational Models for Acetylenic Alcohols and Acetals

The accuracy of any computational investigation depends on the chosen theoretical method (level of theory) and basis set. For molecules like this compound, which contain multiple functional groups, standard computational models must be carefully selected and validated. nih.gov

The development and validation process involves:

Method Selection: Choosing an appropriate quantum chemical method (e.g., a specific DFT functional like B3LYP or M06-2X) and a basis set (e.g., Pople-style like 6-311+G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ). The choice is a trade-off between accuracy and computational cost.

Benchmarking: For related, well-characterized smaller molecules (e.g., 2-butyn-1-ol, acetone (B3395972) dimethyl acetal), calculated properties such as bond lengths, vibrational frequencies, or reaction barriers are compared against known experimental data. This benchmarking helps to establish the reliability of the chosen computational model.

Validation: The validated method is then applied to the target molecule. The results provide a higher degree of confidence. For novel compounds where experimental data is lacking, validation may rely on consistency across multiple high-level computational methods. nih.govresearchgate.net The ongoing development of machine-learned potential energy surfaces also offers a path to achieving high accuracy for complex molecules by leveraging data from lower-level theories. unimi.it

| Method | Calculated Frequency | Deviation from Experiment |

|---|---|---|

| DFT (B3LYP/6-31G) | 2155 | +1.2% |

| DFT (M06-2X/6-311+G(d,p)) | 2140 | +0.5% |

| MP2/cc-pVTZ | 2132 | +0.1% |

| Experimental Value* | 2130 (Hypothetical) |

*Hypothetical experimental value for a similar acetylenic alcohol used for benchmarking.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4,4 Dimethoxy 3 Methyl but 1 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4,4-Dimethoxy-3-methyl-but-1-yn-3-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.

Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted. These predictions are founded on the analysis of similar structural motifs, such as propargyl alcohols and dimethyl acetals. researchgate.netoup.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|---|

| 1 | C≡CH | ~2.5 | ~75 | s | The acetylenic proton is a sharp singlet. |

| 2 | C≡CH | - | ~85 | - | Quaternary carbon of the alkyne. |

| 3 | C(OH)CH₃ | - | ~70 | - | Quaternary carbon bearing the hydroxyl and methyl groups. |

| - | C-OH | Variable (broad s) | - | broad s | Chemical shift is dependent on solvent and concentration. |

| - | C-CH₃ | ~1.5 | ~25 | s | Singlet for the methyl group protons. |

| 4 | CH(OCH₃)₂ | ~4.5 | ~105 | s | The methine proton of the acetal (B89532) appears as a singlet. |

| - | OCH₃ | ~3.4 (x2) | ~55 (x2) | s | Two equivalent methoxy (B1213986) groups will appear as a single sharp singlet. |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule. numberanalytics.comomicsonline.orgscribd.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant COSY correlations are expected due to the presence of quaternary carbons and isolated proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique reveals direct one-bond correlations between protons and the carbons they are attached to. The expected HSQC correlations would link the predicted ¹H signals to their corresponding ¹³C signals as detailed in the NMR data table.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is key to establishing the carbon skeleton by showing correlations between protons and carbons over two to three bonds.

Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Number of Bonds |

|---|---|---|

| H-1 (acetylenic) | C-2, C-3 | 2, 3 |

| H on C-CH₃ | C-2, C-3, C-4 | 3, 2, 2 |

| H-4 (methine) | C-3, C-OCH₃ | 2, 2 |

| H on OCH₃ | C-4 | 2 |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. For this molecule, NOESY could reveal through-space correlations between the methyl protons and the methine proton of the acetal, as well as with the methoxy protons, confirming their spatial relationship.

Chiral Shift Reagents and Auxiliary-Based Methods for Enantiomeric Excess Determination

The presence of a chiral center at the C-3 position means that this compound can exist as a pair of enantiomers. The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral resolving agents, is a powerful method for this purpose. rsc.orgnih.govtcichemicals.comresearchgate.nettcichemicals.comrsc.org

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. In the presence of a CSR, the enantiomers of the analyte form diastereomeric complexes, leading to the separation of NMR signals for the corresponding protons. For this compound, the signals of the methyl and methoxy protons would be expected to show baseline separation in the ¹H NMR spectrum, allowing for the integration of the respective peaks to determine the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): Another approach involves the reaction of the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. researchgate.net The resulting diastereomers will have distinct NMR spectra, and the integration of specific signals, for instance, the methoxy protons of the Mosher's ester, can be used to calculate the enantiomeric excess.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.govacs.orgorgchemboulder.comlibretexts.orgmt.comedinst.com

Predicted IR and Raman Active Functional Group Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3600-3200 (broad) | Weak/Not observed | Strong (IR) |

| C≡C-H | Stretching | ~3300 | ~3300 | Strong, sharp (IR) |

| C-H (sp³) | Stretching | 2950-2850 | 2950-2850 | Medium to Strong |

| C≡C | Stretching | ~2120 | ~2120 | Weak (IR), Strong (Raman) |

| C-O | Stretching | 1200-1000 | Weak | Strong (IR) |

The O-H stretch in the IR spectrum is expected to be a broad band due to hydrogen bonding. The terminal alkyne C-H stretch should appear as a strong, sharp peak. The C≡C stretch is typically weak in the IR spectrum but strong in the Raman spectrum, making Raman spectroscopy particularly useful for identifying the alkyne functionality. The C-O stretches from the alcohol and acetal groups are expected to be strong in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgyoutube.comwhitman.eduopenochem.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound (C₇H₁₂O₃). nih.govsemanticscholar.orgchromatographyonline.com This allows for the determination of its elemental formula with high confidence. The expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₃O₃⁺ | 145.0865 |

| [M+Na]⁺ | C₇H₁₂O₃Na⁺ | 167.0684 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion or a protonated molecule) to generate a series of product ions. hplc.eu The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways for tertiary alcohols and acetals would be expected.

A likely fragmentation pathway would involve the loss of a methyl group from the acetal, followed by the loss of methanol (B129727). Alpha-cleavage adjacent to the tertiary alcohol is also a probable fragmentation route.

Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

| Fragment m/z | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 129.0919 | CH₄ | Loss of a methyl radical and a proton |

| 113.0603 | CH₄O | Loss of methanol |

| 85.0289 | C₂H₄O₂ | Loss of the dimethyl acetal group |

| 71.0497 | C₃H₆O₂ | Alpha-cleavage with loss of the dimethyl acetal group and a methyl radical |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of the chemical purity of this compound.

Gas chromatography is a powerful technique for the analysis of volatile compounds. birchbiotech.com Given the likely volatility of this compound, GC is a suitable method for its analysis. For the separation of its enantiomers, the use of a chiral stationary phase is essential. Often, derivatization of the alcohol to a more volatile and less polar derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester, can improve chromatographic resolution and peak shape. upi.edu

A typical GC method for the chiral separation of a tertiary acetylenic alcohol might involve a capillary column coated with a cyclodextrin-based chiral stationary phase. The temperature program would be optimized to ensure sufficient separation of the enantiomers while maintaining reasonable analysis times.

| Parameter | Typical Value |

| Column | Chiral Capillary Column (e.g., CP Chirasil-DEX CB) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temp. | 250 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

GC coupled with mass spectrometry (GC-MS) provides structural information in addition to separation. The mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of a methyl group, a methoxy group, or the cleavage of the carbon-carbon bond adjacent to the oxygen atom.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For the enantioselective separation of this compound, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. fmach.it

Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. tcichemicals.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve the best separation.

Alternatively, derivatization with a chiral reagent like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) would yield diastereomeric esters of this compound. These diastereomers can be readily separated on a normal-phase silica (B1680970) gel column. mdpi.com

| Parameter | Typical Value (Chiral Stationary Phase) |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK IC) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. st-andrews.ac.uk SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol. sigmaaldrich.comspectrabase.com This technique is particularly well-suited for the purification of enantiomers on a preparative scale due to the ease of removing the mobile phase.

The separation of the enantiomers of this compound by SFC would likely be performed on a chiral stationary phase similar to those used in HPLC. The ability to fine-tune the density and solvating power of the supercritical fluid mobile phase by adjusting pressure and temperature provides an additional level of control over the separation.

X-ray Crystallography for Solid-State Structural Determination (if suitable derivatives exist)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining single crystals of sufficient quality can be a significant challenge, particularly for oils or low-melting solids. Tertiary alcohols like this compound are often difficult to crystallize directly.

To facilitate crystallization and determine the absolute configuration, a common strategy is to derivatize the alcohol with a chiral reagent that is also a good crystallizing agent and preferably contains a heavy atom. The heavy atom aids in the solution of the phase problem in X-ray crystallography. For instance, esterification with a chiral carboxylic acid containing a bromine or iodine atom could yield a crystalline derivative suitable for X-ray analysis. The determined structure of the derivative would then allow for the unequivocal assignment of the absolute configuration of the chiral center in the original alcohol.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for the study of chiral molecules. sielc.comnist.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the variation of optical rotation with the wavelength of light. acs.org

For a chiral molecule like this compound, the chromophores in the molecule will give rise to a characteristic CD spectrum. The sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can often be correlated with the absolute configuration of the chiral center. mdpi.com While the hydroxyl and methoxy groups themselves have weak electronic transitions in the accessible UV region, the acetylenic group can exhibit a CD signal. organic-chemistry.org

The absolute configuration of chiral alcohols can sometimes be predicted by empirical rules that relate the sign of the Cotton effect to the spatial arrangement of the substituents around the chiral center. thegoodscentscompany.com However, for more reliable assignments, comparison of the experimental CD spectrum with that of a closely related compound of known absolute configuration or with quantum chemical calculations is often necessary.

ORD provides complementary information to CD. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule. mdpi.com

| Technique | Information Provided |

| CD | Differential absorption of circularly polarized light. |

| ORD | Variation of optical rotation with wavelength. |

By combining these advanced chromatographic and spectroscopic techniques, a comprehensive characterization of this compound can be achieved, providing crucial information on its purity, enantiomeric composition, and absolute stereochemistry.

Future Research Directions and Emerging Paradigms for 4,4 Dimethoxy 3 Methyl but 1 Yn 3 Ol Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and transformation of propargylic alcohols are central to modern organic chemistry. researchgate.netrawsource.com For a molecule like 4,4-dimethoxy-3-methyl-but-1-yn-3-ol, the development of novel catalytic systems is paramount for achieving high levels of selectivity and efficiency in its reactions. Future research will likely focus on several key areas:

Enantioselective Synthesis: The chiral center at the C3 position presents an opportunity for the development of catalytic asymmetric alkynylation of a corresponding ketone precursor. nii.ac.jp Research into chiral catalysts, such as those based on rhodium(III) complexes or copper/amino alcohol systems, could enable the stereocontrolled synthesis of either enantiomer of this compound. nii.ac.jp This would be crucial for investigating its potential applications in medicinal chemistry and materials science where stereochemistry often plays a critical role.

Regioselective Functionalization: The presence of both a hydroxyl group and a terminal alkyne allows for various catalytic transformations. Novel catalyst systems will be needed to selectively activate one functional group in the presence of the other. For instance, developing catalysts that facilitate the selective etherification or esterification of the sterically hindered tertiary alcohol without promoting side reactions of the alkyne would be a significant advancement.

Chemoselective Acetal (B89532) Cleavage: The dimethoxy acetal group serves as a protecting group for an aldehyde functionality. Future research could focus on developing mild and chemoselective catalytic methods for its deprotection, revealing the aldehyde for subsequent transformations while keeping the propargyl alcohol moiety intact. This would open up avenues for tandem reaction sequences.

| Catalyst System | Potential Application | Desired Outcome |

| Chiral Rh(III) or Cu(I) complexes | Asymmetric alkynylation of 3,3-dimethoxy-2-butanone | High enantioselectivity in the synthesis of (R)- or (S)-4,4-dimethoxy-3-methyl-but-1-yn-3-ol |

| Lewis acidic catalysts | Selective etherification/esterification | High yield of derivatized alcohol with no alkyne reaction |

| Mild Brønsted or Lewis acids | Acetal deprotection | Selective cleavage of the acetal to reveal the aldehyde |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of modern chemical synthesis necessitates the use of automated platforms and high-throughput experimentation (HTE) to accelerate discovery and optimization. fu-berlin.denih.gov Integrating the synthesis and derivatization of this compound into such platforms is a promising future direction.

Automated flow chemistry systems can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for optimizing the synthesis of this and related propargylic alcohols. youtube.commpg.de These systems can also facilitate the safe handling of reactive intermediates and reagents. merckmillipore.com

High-throughput screening techniques can be employed to rapidly screen libraries of catalysts and reaction conditions for various transformations of this compound. mpg.de For example, HTE could be used to identify optimal catalysts for its polymerization or for its incorporation into more complex molecular scaffolds. This approach significantly reduces the time and resources required for reaction development. scispace.com

| Platform | Application Area | Key Advantages |

| Automated Flow Reactor | Synthesis of this compound and its derivatives | Precise control of reaction parameters, improved safety, and scalability. youtube.commpg.de |

| High-Throughput Screening | Catalyst discovery and reaction optimization | Rapid identification of optimal conditions for new transformations. mpg.descispace.com |

Exploration of Derivatization for Advanced Materials Science Applications (e.g., Polymers, Functional Coatings)

The presence of both a hydroxyl and a terminal alkyne group makes this compound an attractive monomer for the synthesis of functional polymers and coatings. nih.gov